molecular formula C16H21NO4 B574361 (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 174699-11-7

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Cat. No. B574361
CAS RN: 174699-11-7
M. Wt: 291.347
InChI Key: NJRONXOELMBCSE-AWEZNQCLSA-N
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Description

“(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.35 . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” is 1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” is a liquid at room temperature . It has a molecular weight of 291.35 . The compound is typically stored in a sealed, dry environment at 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654529
Record name 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

CAS RN

174699-11-7
Record name 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude products
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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